Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Description
Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction. The (R)-configuration at the 1'-methyl group and the presence of a 2'-oxo group on the piperidine ring contribute to its stereochemical and electronic properties. The methyl ester at the 6-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl (6R)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1 |
InChI Key |
GFRCEQOUHQMDPF-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Canonical SMILES |
CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols using thionyl chloride.
Spiro Compound Formation: The spiro connection is established through a cyclization reaction, often involving a nucleophilic substitution reaction where a suitable leaving group is displaced by a nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave irradiation and the use of Grignard reagents can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered interest in medicinal chemistry due to its potential biological activities. Preliminary studies indicate that it may interact with specific biological macromolecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for further pharmacological research.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Interaction : It may also interact with receptors, influencing signaling pathways relevant to various physiological processes.
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate typically involves several key steps:
| Step | Description |
|---|---|
| Formation of the Piperidine Ring | This can be achieved through hydrogenation of pyridine or cyclization of amino alcohols using thionyl chloride. |
| Spiro Compound Formation | A nucleophilic substitution reaction is often employed to establish the spiro connection. |
| Esterification | The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst. |
Industrial Production Methods
Modern industrial methods may utilize continuous flow reactions to enhance yield and efficiency. Techniques such as microwave irradiation and the use of Grignard reagents can streamline the synthesis process.
Research Studies and Findings
Research has focused on understanding how this compound interacts with molecular targets. These studies often involve:
- In vitro assays to assess enzyme inhibition.
- Binding studies to determine affinity for specific receptors.
Case Studies
Several case studies have explored the compound's potential:
- Inhibition of Kinases : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression.
- Neuroprotective Effects : Another study suggested that the compound might have neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a class of spirocyclic esters with variations in core rings, substituents, and stereochemistry. Below is a comparative analysis with structurally related analogs:
Physicochemical and Reactivity Profiles
- Solubility : The methyl ester in the main compound improves lipophilicity compared to carboxylic acid analogs (e.g., ), which may limit passive diffusion .
- Stability : The 2'-oxo group in the piperidine ring may confer susceptibility to nucleophilic attack, similar to the 2-oxo group in ’s naphthyridine derivative .
Notes
Methodological Gaps : Direct comparative data on biological activity or crystallographic parameters (e.g., hydrogen bonding patterns as in ) are absent in the provided evidence.
Biological Activity
Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro structure that combines a naphthalene moiety with a piperidine ring. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that include cyclization and functional group modifications. The synthesis typically utilizes starting materials such as isatin and appropriate carboxylic acids under controlled conditions to yield the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| A549 (lung) | 9.8 |
| HeLa (cervical) | 15.0 |
These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The proposed mechanism of action involves the inhibition of key enzymes related to cancer progression, such as thioredoxin reductase (TrxR) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play crucial roles in maintaining redox balance within cells. Inhibition leads to increased reactive oxygen species (ROS), ultimately resulting in cell death .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In Vivo Study on Tumor Growth : A study on mice bearing xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses .
- Mechanistic Insights : Further investigation revealed that the compound alters the expression of apoptotic markers such as caspases and Bcl-2 family proteins, indicating its role in promoting apoptosis through intrinsic pathways .
Q & A
Q. What are the common synthetic routes for this spiro compound?
Methodological Answer: Synthesis typically involves acylation of piperidine precursors or condensation reactions. For analogous spiro structures, acylation of 1-benzyl-4-piperidone derivatives with acylating agents under reflux in ethanol/methanol yields spiroquinolines (70–85% yields) . Piperidine-catalyzed reactions (e.g., benzaldehyde condensations in absolute ethanol) are also effective, with purification via recrystallization from methanol . Key steps include controlled temperature during spiro-junction formation and solvent selection to minimize by-products.
Q. What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1730 cm⁻¹ and spiro ring vibrations .
- ¹H-NMR : Resolves spiro junction protons (δ 4.4–5.4 ppm) and methyl/oxo substituents .
- GC-MS : Detects molecular ions (low intensity: 0.5–8%), though supplemental HPLC is recommended for purity validation due to fragmentation challenges .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher spiro-junction yields?
Methodological Answer:
- Catalyst Optimization : Adjust piperidine concentration (e.g., 10 drops in 5 mL ethanol) to accelerate condensation .
- Solvent Choice : Absolute ethanol minimizes side reactions vs. methanol, which may enhance crystallization .
- Reaction Duration : Extending reflux to 20 hours improved yields to 85% for similar compounds . Monitor via TLC to terminate reactions at optimal conversion.
Q. How to mitigate acute toxicity risks during handling?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data across synthesis batches?
Methodological Answer:
- Cross-Validation : Combine GC-MS with HRMS for accurate mass confirmation.
- Impurity Profiling : Use HPLC with UV/ELSD detectors to identify batch-specific by-products (e.g., dehydrogenated analogs from incomplete reactions) .
- Reference Standards : Compare against authenticated spiro compounds (e.g., IR/NMR libraries in ) .
Q. What stability considerations apply to long-term storage?
Methodological Answer:
Q. What disposal methods minimize ecological impact?
Methodological Answer:
- Regulatory Compliance : Follow halogenated waste protocols (if applicable) per local regulations .
- Incineration : Use high-temperature facilities with halogen scrubbers to prevent dioxin formation .
Data Contradiction Analysis
- Synthesis Yields : Discrepancies in yields (e.g., 70% vs. 85%) may stem from solvent purity or catalyst aging. Replicate reactions with fresh reagents and standardized conditions .
- Toxicity Classification : Variability in GHS labels (e.g., vs. 10) reflects regional regulatory differences. Cross-reference SDS from multiple suppliers and prioritize OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
